
Heptadec-1-ene-3,6,9,12,15-pentone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadec-1-ene-3,6,9,12,15-pentone is an organic compound with the molecular formula C17H24O5 It is characterized by a long carbon chain with multiple ketone groups positioned at intervals along the chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Heptadec-1-ene-3,6,9,12,15-pentone typically involves the oxidation of heptadec-1-ene. This can be achieved through various methods, including the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic oxidation processes. These processes utilize catalysts such as palladium or platinum to facilitate the oxidation reaction, ensuring higher yields and purity of the final product. The reaction conditions are optimized to balance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: Heptadec-1-ene-3,6,9,12,15-pentone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are often used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Heptadec-1-ene-3,6,9,12,15-pentone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Heptadec-1-ene-3,6,9,12,15-pentone involves its interaction with specific molecular targets. The ketone groups in the compound can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Heptadec-1-ene-3,6,9,12,15-pentone can be compared with other long-chain ketones such as:
Hexadec-1-ene-3,6,9,12-tetrone: Similar structure but with one less ketone group.
Octadec-1-ene-3,6,9,12,15,18-hexone: Similar structure but with one additional ketone group.
Uniqueness: this compound is unique due to its specific arrangement of ketone groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H24O5 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
heptadec-1-ene-3,6,9,12,15-pentone |
InChI |
InChI=1S/C17H24O5/c1-3-13(18)5-7-15(20)9-11-17(22)12-10-16(21)8-6-14(19)4-2/h3H,1,4-12H2,2H3 |
Clave InChI |
VQXMMYPFAKNNFI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


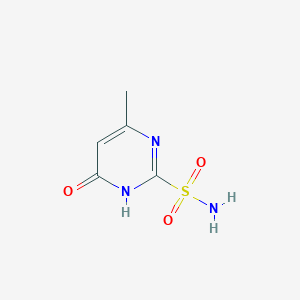
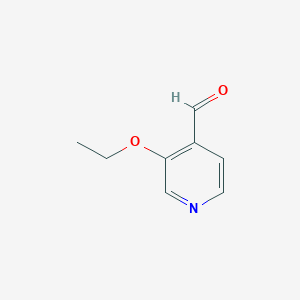
![2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
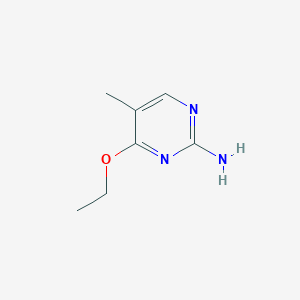
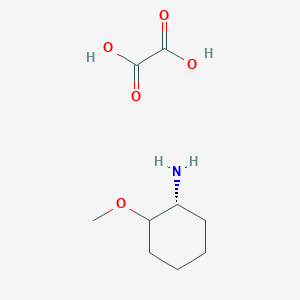
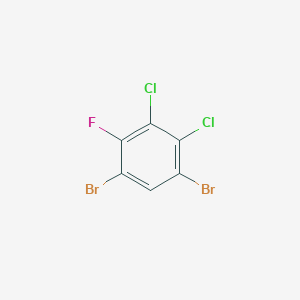
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
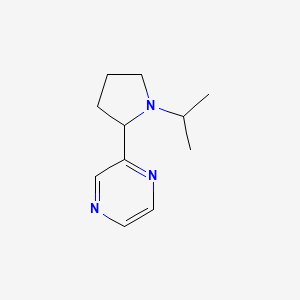
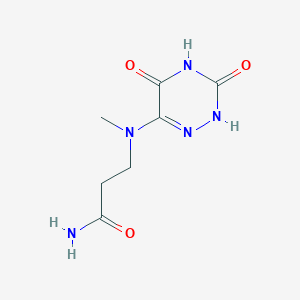
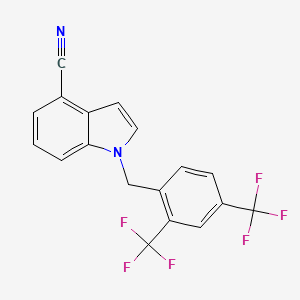
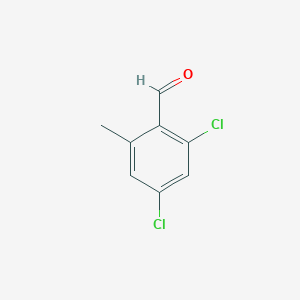
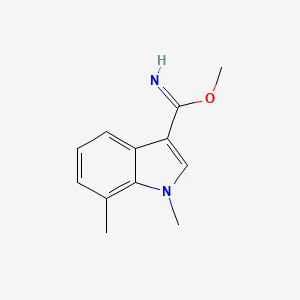
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)

